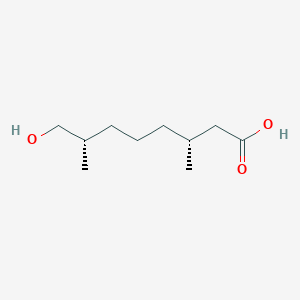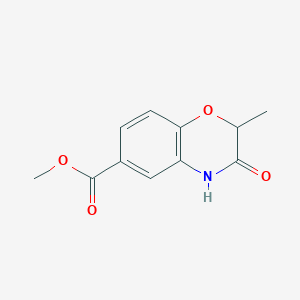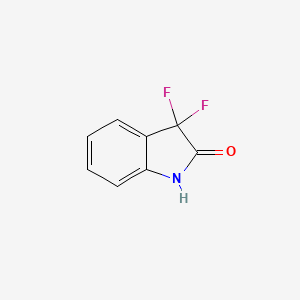
3,3-Difluoroindolin-2-one
Overview
Description
3,3-Difluoroindolin-2-one is a fluorinated indole derivative with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is notable for its unique structural features, which include two fluorine atoms attached to the indole ring. The incorporation of fluorine atoms into organic molecules often imparts beneficial properties, such as increased metabolic stability and enhanced biological activity .
Mechanism of Action
Target of Action
Indole derivatives, which include 3,3-difluoroindolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, potentially influencing numerous biological processes.
Mode of Action
It’s known that the compound can be synthesized from appropriately substituted isatin derivatives with dast . The resulting this compound can then be reduced to 3-fluoroindoles or 3,3-difluoroindolines . This suggests that the compound may interact with its targets through a similar reduction process, leading to changes in the targets’ function or activity.
Biochemical Pathways
The synthesis of this compound involves the reduction of 3,3-difluoro-2-oxindoles , suggesting that the compound may influence pathways related to the metabolism of these substances
Pharmacokinetics
It’s known that fluorinated drugs often exhibit increased lipid solubility, improved oxidative and thermal stability, and enzymic reaction inhibition properties
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
It’s known that the synthesis of this compound can be carried out under mild conditions , suggesting that the compound may be relatively stable in a variety of environments
Biochemical Analysis
Biochemical Properties
3,3-Difluoroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes due to the presence of fluorine atoms, which enhance its binding affinity and stability . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt, MAPK, and NF-κB signaling pathways, which are vital for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The fluorine atoms in the compound enhance its binding affinity, making it a potent inhibitor of certain enzymes . Furthermore, this compound can modulate gene expression by interacting with DNA and RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 3,3-Difluoroindolin-2-one can be achieved through various methods. One common synthetic route involves the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) . Another method includes the use of Selectfluor as an electrophilic fluorinating reagent, which allows for the regioselective difluorination of indoles at the C3 carbon site . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
3,3-Difluoroindolin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to 3,3-difluoroindolines using a borane tetrahydrofuran complex.
Substitution: It can participate in nucleophilic substitution reactions, where common reagents include sodium hydride and 1-bromo-3-chloropropane.
Oxidation: Although specific oxidation reactions are less commonly reported, the presence of fluorine atoms can influence the compound’s reactivity towards oxidative conditions.
Major products formed from these reactions include 3,3-difluoroindolines and various substituted indoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoroindolin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,3-Difluoroindolin-2-one can be compared to other fluorinated indole derivatives, such as 3-fluoroindoles and 3,3-difluoroindolines . These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its enhanced stability and reactivity, make it a valuable compound for various applications .
Similar compounds include:
- 3-Fluoroindoles
- 3,3-Difluoroindolines
- Other fluorinated indole derivatives
Properties
IUPAC Name |
3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORVPBLZSJVLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415835 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197067-27-9 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


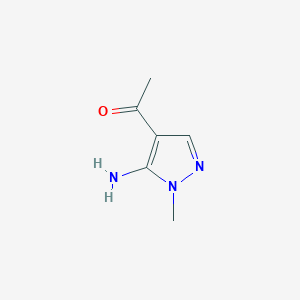
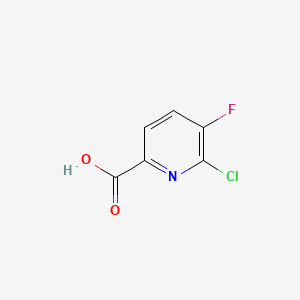
![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)
![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)
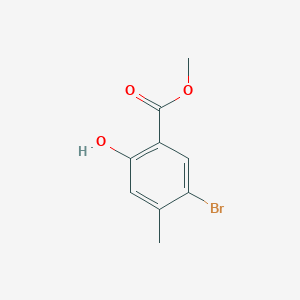


![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)
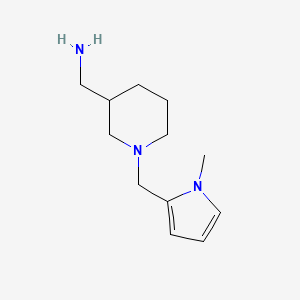
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)
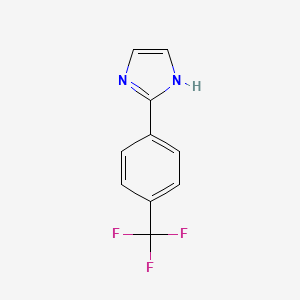
![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)
